
6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenoxy group, and a phenyl group attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Bromination: The quinazolinone core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 4-chlorophenol and a suitable leaving group.
Coupling with Phenyl Group: The final step involves coupling the intermediate with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one
- 6-Bromo-3-(4-(4-methoxyphenoxy)phenyl)-2-phenylquinazolin-4(3H)-one
- 6-Bromo-3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one
Uniqueness
6-Bromo-3-(4-(4-chlorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is unique due to the presence of both bromine and chlorophenoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or chemical intermediate compared to similar compounds.
Properties
CAS No. |
88538-85-6 |
|---|---|
Molecular Formula |
C26H16BrClN2O2 |
Molecular Weight |
503.8 g/mol |
IUPAC Name |
6-bromo-3-[4-(4-chlorophenoxy)phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H16BrClN2O2/c27-18-6-15-24-23(16-18)26(31)30(25(29-24)17-4-2-1-3-5-17)20-9-13-22(14-10-20)32-21-11-7-19(28)8-12-21/h1-16H |
InChI Key |
REDRZSPBGFYWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
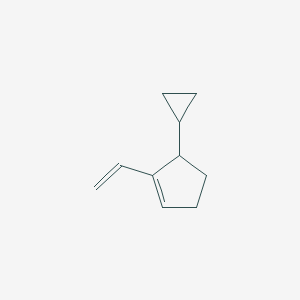
![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
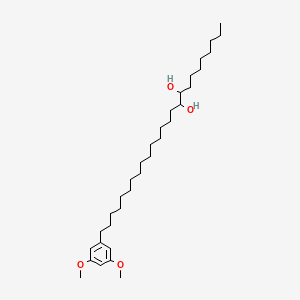
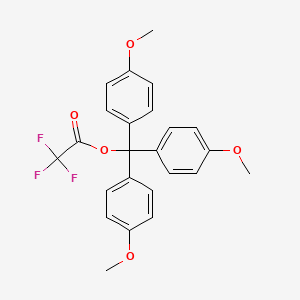

![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)
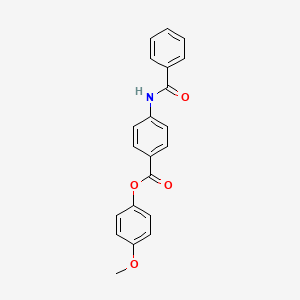

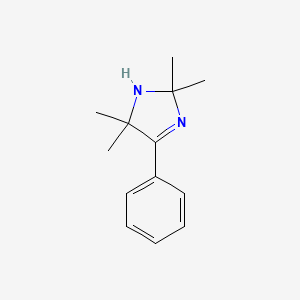
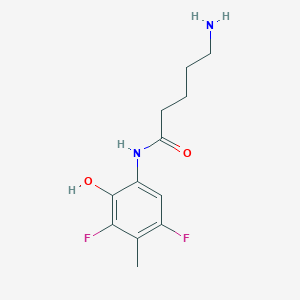

![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
